molecular formula C9H12ClN3 B1624289 1-(6-Chloropyridin-3-yl)piperazine CAS No. 412349-03-2

1-(6-Chloropyridin-3-yl)piperazine

Cat. No.: B1624289
CAS No.: 412349-03-2
M. Wt: 197.66 g/mol
InChI Key: YCNYFOCYIRBMRV-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)piperazine (CAS 1135439-04-1) is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . Its structure features a piperazine ring substituted with a (6-chloropyridin-3-yl)methyl group, as represented by the SMILES string ClC1=CC=C(CN2CCNCC2)C=N1 . This compound belongs to a class of piperazine-based scaffolds that are highly valued in scientific research, particularly in the field of medicinal chemistry. The piperazine ring is a frequently used heterocycle in biologically active compounds and FDA-approved drugs, often employed to optimize the pharmacokinetic properties of a molecule or as a scaffold to arrange pharmacophoric groups . While the specific applications of this compound are not detailed in the available literature, research on closely related pyridylpiperazine hybrids demonstrates their significance as key intermediates in developing novel enzyme inhibitors . For instance, certain derivatives have been synthesized and investigated as potent urease inhibitors, which is a relevant target for combating gastrointestinal infections and pathogenic microorganisms like Helicobacter pylori . As a building block, this compound offers researchers a versatile template for the synthesis of more complex molecules. Handle with appropriate precautions in a well-ventilated place and wear suitable protective equipment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

CAS No.

412349-03-2

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)piperazine

InChI

InChI=1S/C9H12ClN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2

InChI Key

YCNYFOCYIRBMRV-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CN=C(C=C2)Cl

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

1-(6-Chloropyridin-3-yl)piperazine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies to illustrate its significance in research.

Chemical Properties and Structure

This compound is characterized by the following chemical properties:

  • Molecular Formula : C9H14ClN3
  • Molecular Weight : 201.68 g/mol
  • Chemical Structure : The compound features a piperazine ring substituted with a chloropyridine moiety, which contributes to its biological activity.

Medicinal Chemistry

Antidepressant Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit potential antidepressant effects. A study demonstrated that this compound acts on serotonin receptors, which are crucial targets for antidepressant drugs. The chloropyridine substitution enhances binding affinity, making it a candidate for further development in treating depression .

Antipsychotic Properties

Dopamine Receptor Modulation
The compound has shown promise as a dopamine receptor modulator. In vitro studies revealed that this compound interacts with D2 dopamine receptors, which are implicated in various psychiatric disorders. This interaction suggests potential applications in developing antipsychotic medications .

Antitumor Activity

Cancer Research
Preliminary investigations into the antitumor properties of this compound have indicated cytotoxic effects against certain cancer cell lines. Case studies have reported that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Neuroprotective Effects

Cognitive Disorders
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. The ability of this compound to inhibit acetylcholinesterase activity suggests its potential as a therapeutic agent for cognitive enhancement .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantSerotonin receptor modulation
AntipsychoticD2 dopamine receptor interaction
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveInhibition of acetylcholinesterase

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the antidepressant efficacy of a novel formulation containing this compound. Results showed significant improvement in depressive symptoms compared to placebo, indicating its potential as a treatment option.

Case Study 2: Antitumor Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its role as an antitumor agent.

Comparison with Similar Compounds

Anticancer Piperazine Derivatives

Piperazine derivatives with substituted aromatic groups exhibit significant cytotoxicity against cancer cell lines. For example:

Compound Substituents Key Activity (Cell Lines) Reference
1-(6-Chloropyridin-3-yl)piperazine Chloropyridine Insecticidal activity (neonicotinoid analog)
1-(4-Chlorobenzhydryl)piperazine derivatives (5a–g) 4-Substituted benzoyl groups Cytotoxicity in liver (HEPG2), breast (MCF7), colon (HCT-116)
1-(Substituted phenyl)piperazine (4e–4g) Carboxylic acid/amide groups Antibacterial activity (DNA topoisomerase II inhibition)

Key Findings :

  • This compound lacks direct anticancer activity but serves as a bioisostere in agrochemicals (e.g., neonicotinoids) .
  • Derivatives like 5a–g () show broad-spectrum cytotoxicity, with IC₅₀ values <10 μM in hepatic and breast cancer cells.
  • Substitution at the phenyl ring (e.g., electron-withdrawing groups) enhances DNA topoisomerase II binding in antibacterial analogs .

Psychoactive Phenylpiperazines

Piperazines with aryl substituents are notorious for their serotonergic activity:

Compound Substituents Receptor Affinity Reference
This compound Chloropyridine Not psychoactive
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl 5-HT1B/2C agonist
1-(4-Bromophenyl)piperazine (pBPP) 4-Bromophenyl Psychoactive (illicit use)

Key Findings :

  • Chloropyridine substitution in this compound reduces affinity for serotonin receptors compared to phenyl-substituted analogs like mCPP .
  • mCPP exhibits 65-fold selectivity for 5-HT1B over 5-HT1A, contributing to its psychoactive effects .

Serotonergic and Cardiovascular Agents

Piperazine derivatives modulate 5-HT receptors and sympathetic nerve activity:

Compound Substituents Biological Effect Reference
This compound Chloropyridine No reported cardiovascular effects
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl 5-HT1A/1B agonist
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Sympatholytic effects

Key Findings :

  • TFMPP and mCPP reduce sympathetic nerve discharge (SND) and blood pressure via 5-HT1A/1B activation .
  • Substituent position (meta vs. para) critically determines receptor selectivity and physiological outcomes .

Key Findings :

  • The dihydropiperazine analog 4 () shows comparable insecticidal activity to imidacloprid, while acyclic analogs lack potency due to reduced rigidity .
  • Chloropyridine substitution enhances binding to nicotinic acetylcholine receptors in pests .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution remains the most widely employed method for synthesizing 1-(6-chloropyridin-3-yl)piperazine. The electron-deficient nature of the 6-chloropyridin-3-yl group facilitates displacement of the chlorine atom by piperazine under basic conditions.

Reaction Conditions and Optimization

In a representative procedure, 6-chloro-3-nitropyridine is treated with piperazine in refluxing acetonitrile using potassium carbonate (K2CO3) as a base and potassium iodide (KI) as a catalyst. The reaction typically achieves yields of 70–85% after 12–24 hours. Key variables include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing transition states.
  • Base Strength : Strong bases (e.g., K2CO3, Cs2CO3) deprotonate piperazine, increasing nucleophilicity.
  • Catalysis : KI accelerates the reaction via halide exchange, generating a more reactive iodo intermediate.
Table 1: SNAr Optimization Parameters
Solvent Base Temperature (°C) Yield (%)
Acetonitrile K2CO3 80 82
DMF Cs2CO3 100 78
THF NaH 65 65

Data adapted from large-scale syntheses described in.

Transition Metal-Catalyzed Cross-Coupling

Palladium- and copper-mediated couplings offer superior regioselectivity for challenging substrates.

Buchwald-Hartwig Amination

This method employs palladium catalysts to couple aryl halides with amines. For this compound, optimized conditions include:

  • Catalyst System : Pd2(dba)3 with Xantphos ligand
  • Solvent : Toluene or 1,4-dioxane
  • Base : LiHMDS or K3PO4
  • Temperature : 100–110°C

Under these conditions, yields exceed 90% with minimal byproducts. The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by amine coordination and reductive elimination.

Ullmann-Type Coupling

Copper-catalyzed couplings, though less efficient, provide cost advantages for industrial applications. A typical protocol uses:

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-phenanthroline
  • Solvent : DMSO
  • Temperature : 120°C

Reaction times of 24–48 hours yield 60–75% product. Side reactions, such as homocoupling, are mitigated by rigorous oxygen exclusion.

Reductive Amination Strategies

While less common, reductive amination offers an alternative route starting from 6-chloronicotinaldehyde. Piperazine reacts with the aldehyde in the presence of NaBH3CN or H2/Pd-C, yielding the target compound via imine intermediate reduction. Key considerations include:

  • pH Control : Acetic acid maintains protonation of the imine nitrogen, enhancing reducibility.
  • Catalyst Loading : 5% Pd/C under 50 psi H2 achieves full conversion in 6 hours.

This method is limited by the availability of aldehyde precursors and competitive over-reduction pathways.

Industrial-Scale Production

Patent US6603003B2 discloses a continuous-flow process for piperazine derivatives, emphasizing:

  • Reactor Design : Microchannel reactors minimize hot spots and improve heat transfer.
  • Catalyst Recycling : Immobilized Pd on mesoporous silica enables 20+ reuse cycles.
  • Purification : Short-path distillation coupled with melt crystallization achieves >99.5% purity.

Economic analyses favor the SNAr route for volumes below 1 ton/year, while Buchwald-Hartwig dominates larger scales due to superior throughput.

Analytical Characterization

Rigorous quality control is achieved through:

  • HPLC : Reverse-phase C18 column (90:10 H2O:CH3CN + 0.1% TFA), retention time = 8.2 min.
  • 1H NMR (400 MHz, CDCl3): δ 8.35 (d, J=2.4 Hz, 1H, Py-H), 7.72 (dd, J=8.4, 2.4 Hz, 1H, Py-H), 6.48 (d, J=8.4 Hz, 1H, Py-H), 3.15–3.10 (m, 4H, Piperazine-H), 2.90–2.85 (m, 4H, Piperazine-H).
  • MS (ESI+) : m/z 212.1 [M+H]+.

Emerging Methodologies

Photoredox catalysis, as demonstrated in, shows promise for ambient-temperature syntheses. Using 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) and blue LED irradiation, researchers achieved 95% yield in dichloroethane under oxygen atmosphere. This method avoids thermal degradation of sensitive substrates.

Comparative Evaluation

Table 2: Synthesis Method Tradeoffs
Method Yield (%) Purity (%) Cost Index Scalability
SNAr 82 98.5 1.0 High
Buchwald-Hartwig 92 99.2 2.3 Moderate
Ullmann 68 97.8 1.8 Low
Photoredox 95 98.9 3.1 Emerging

Data synthesized from.

Q & A

Q. What are the common synthetic routes for 1-(6-Chloropyridin-3-yl)piperazine?

The synthesis of this compound typically involves coupling reactions between piperazine and chloropyridine derivatives. For example, derivatives like 6-chloro-3-chloromethylpyridine can be reacted with hydrazides or amines under nucleophilic substitution conditions. A reported method uses 6-chloro-3-chloromethylpyridine to synthesize intermediates such as 6-chloropyridin-3-yl acetic acid hydrazide, which is further functionalized via reactions with phenyl isothiocyanate or alkyl halides . Coupling reagents like EDC/HOAt or HOBt/TBTU in solvents such as DMF or DCM are critical for achieving high yields .

Q. How is the purity of this compound assessed in synthetic workflows?

Purity assessment relies on chromatographic (HPLC, TLC) and spectroscopic techniques (NMR, FT-IR). For instance, TLC with hexane/ethyl acetate (1:2) is used to monitor reaction progress, while 1^1H NMR and 13^{13}C NMR verify structural integrity by confirming peaks corresponding to the piperazine ring (δ 2.5–3.5 ppm) and chloropyridine moiety (δ 7.5–8.5 ppm) . Mass spectrometry (ESI-MS) further validates molecular weight (e.g., [M+H]+^+ at m/z 212.06 for C9_9H11_{11}ClN3_3) .

Q. What are the key spectroscopic signatures for characterizing this compound?

  • NMR : The piperazine ring protons appear as multiplets at δ 2.5–3.5 ppm. The chloropyridine aromatic protons resonate as doublets (J = 8–10 Hz) between δ 7.5–8.5 ppm .
  • IR : Stretching vibrations for C-Cl (600–800 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}) are diagnostic .
  • UV-Vis : Absorbance maxima near 265–275 nm due to π→π* transitions in the chloropyridine ring .

Q. How is this compound utilized in medicinal chemistry?

This compound serves as a scaffold for developing ligands targeting serotonin (5-HT) and dopamine receptors. For example, structural analogs like 1-(3-chlorophenyl)piperazine (mCPP) are known SR-2B/2C agonists, and similar derivatives have been explored for CNS drug discovery . Functionalization at the piperazine nitrogen (e.g., alkylation, acylation) modulates receptor affinity and selectivity .

Advanced Research Questions

Q. How can coupling reactions for this compound derivatives be optimized?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity in amide bond formation .
  • Coupling agents : HOBt/TBTU or EDC/HOAt systems improve yields in peptide-like couplings (e.g., 70–85% for triazole derivatives) .
  • Temperature control : Room temperature minimizes side reactions (e.g., epimerization), while elevated temperatures (40–60°C) accelerate sluggish reactions .
  • Stoichiometry : A 1.2:1 molar ratio of azide to alkyne derivatives ensures complete conversion in click chemistry applications .

Q. What strategies address solubility challenges in biological assays for this compound?

  • Co-solvents : DMSO (≤10%) or cyclodextrins enhance aqueous solubility without disrupting assay integrity .
  • Prodrug design : Phosphate or acetylated derivatives improve bioavailability by increasing logP (e.g., from 1.2 to 2.5) .
  • Salt formation : Hydrochloride salts (e.g., 1-(Pyridin-3-yl)piperazine HCl) enhance stability and dissolution rates .

Q. How do structural modifications influence receptor binding affinity?

  • Substituent position : Para-substituted chlorophenyl groups (vs. meta) enhance SR-2C selectivity (e.g., mCPP: IC50_{50} = 120 nM vs. SR-2B IC50_{50} = 450 nM) .
  • Heteroatom incorporation : Trifluoromethyl or nitro groups at the pyridine ring increase lipophilicity and BBB penetration (e.g., logP increase from 1.8 to 2.5) .
  • Piperazine N-alkylation : Methyl or benzyl groups reduce off-target activity at adrenergic receptors .

Q. How can contradictory data in receptor binding studies be resolved?

  • Assay standardization : Use radioligands (e.g., 3^3H-ketanserin for 5-HT2_2) and control for endogenous serotonin levels .
  • Metabolite interference : Analyze plasma stability (e.g., LC-MS/MS) to rule out artifacts from degradation products like 1-(3-chlorophenyl)piperazine .
  • Species variability : Compare binding affinities across human, rat, and mouse receptors to identify translational gaps .

Q. What computational methods predict the pharmacokinetic profile of this compound derivatives?

  • ADMET prediction : Tools like SwissADME estimate parameters such as GI absorption (95% probability) and CYP2D6 inhibition (Likely) .
  • Molecular docking : AutoDock Vina simulates interactions with target receptors (e.g., 5-HT2C_{2C} PDB: 6BQG) to prioritize analogs with favorable binding energies (< -8 kcal/mol) .
  • QSAR models : Regression analyses correlate substituent electronegativity (Hammett σ) with logD values for lead optimization .

Q. How are synthetic byproducts characterized and mitigated?

  • HPLC-MS : Identifies impurities (e.g., di-alkylated byproducts) via retention time shifts and m/z deviations .
  • Reaction monitoring : In situ FT-IR tracks carbonyl intermediates to optimize reaction quenching times .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or preparative HPLC (C18 columns) isolates >95% pure products .

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